molecular formula C10H20N2OS B12447517 1-Cyclohexyl-3-(2-methoxyethyl)thiourea

1-Cyclohexyl-3-(2-methoxyethyl)thiourea

Cat. No.: B12447517
M. Wt: 216.35 g/mol
InChI Key: OCCKCTUJAWXYKH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-methoxyethyl)thiourea is an organic compound with the molecular formula C10H20N2OS It is a thiourea derivative, characterized by the presence of a cyclohexyl group and a methoxyethyl group attached to the thiourea moiety

Properties

Molecular Formula

C10H20N2OS

Molecular Weight

216.35 g/mol

IUPAC Name

1-cyclohexyl-3-(2-methoxyethyl)thiourea

InChI

InChI=1S/C10H20N2OS/c1-13-8-7-11-10(14)12-9-5-3-2-4-6-9/h9H,2-8H2,1H3,(H2,11,12,14)

InChI Key

OCCKCTUJAWXYKH-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=S)NC1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-methoxyethyl)thiourea typically involves the reaction of cyclohexylamine with 2-methoxyethyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction proceeds as follows:

Cyclohexylamine+2-Methoxyethyl isothiocyanate1-Cyclohexyl-3-(2-methoxyethyl)thiourea\text{Cyclohexylamine} + \text{2-Methoxyethyl isothiocyanate} \rightarrow \text{1-Cyclohexyl-3-(2-methoxyethyl)thiourea} Cyclohexylamine+2-Methoxyethyl isothiocyanate→1-Cyclohexyl-3-(2-methoxyethyl)thiourea

The reaction mixture is usually stirred at room temperature for several hours, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of 1-Cyclohexyl-3-(2-methoxyethyl)thiourea can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may be employed to ensure consistent product quality and to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-methoxyethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfinyl and sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Cyclohexyl-3-(2-methoxyethyl)thiourea has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-methoxyethyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which may influence its biological activity. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, leading to various physiological responses.

Comparison with Similar Compounds

1-Cyclohexyl-3-(2-methoxyethyl)thiourea can be compared with other thiourea derivatives, such as:

  • 1-Cyclohexyl-3-phenyl-2-thiourea
  • 1-Cyclohexyl-3-(2-morpholinoethyl)-2-thiourea
  • 1-Cyclohexyl-3-(4-ethoxyphenyl)-2-thiourea

Uniqueness

The presence of the methoxyethyl group in 1-Cyclohexyl-3-(2-methoxyethyl)thiourea imparts unique chemical properties, such as increased solubility in organic solvents and potential for specific biological activities. This distinguishes it from other thiourea derivatives, which may have different functional groups and, consequently, different properties and applications.

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